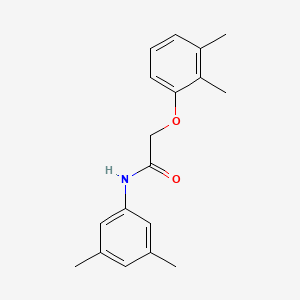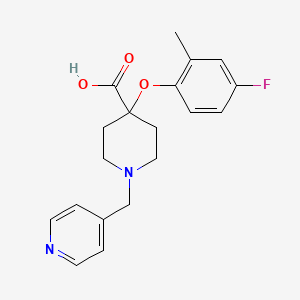
N'',N'''-bis(2-fluorobenzylidene)thiocarbonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N,N'-bis(2-fluorobenzylidene)thiocarbonohydrazide involves the condensation of thiocarbonohydrazide with appropriate aldehydes. For instance, thiocarbonohydrazones derived from aromatic aldehydes reacted with 4-phenylbut-3-yn-2-one in aqueous acetic acid to produce N″-[(E-s-cis)-arylmethylidene]-N″′-[(Z-s-trans)-1-methyl-3-phenylprop-2-yn-1-ylidene]thiocarbonohydrazides with high chemo-, regio-, and stereoselectivity (Glotova et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to N,N'-bis(2-fluorobenzylidene)thiocarbonohydrazide often displays unique geometries and bonding patterns. For instance, in a study by Kumbhare et al. (2014), novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives were synthesized, showcasing the potential for diverse structural configurations in similar compounds (Kumbhare et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of N,N'-bis(2-fluorobenzylidene)thiocarbonohydrazide-like compounds is influenced by the functional groups present in the molecule. For example, bis(triazacyclohexane) sandwich complexes of Cu(I) and Zn(II) demonstrated unique reactivity with dioxygen due to cuprophilic attraction between two cationic copper(I) atoms, suggesting potential reactivity pathways for similar compounds (Köhn et al., 2005).
Physical Properties Analysis
The physical properties of N,N'-bis(2-fluorobenzylidene)thiocarbonohydrazide and related compounds can vary significantly based on their molecular structure. For example, the crystal structure of 1,5-bis(2-hydroxy-3-methoxybenzylidene)carbonohydrazide provided insights into the solid-state arrangement and hydrogen bonding patterns, which are crucial for understanding the physical properties of these compounds (Talmaci et al., 2023).
科学的研究の応用
Fluorescent Chemosensors
A notable application involves the synthesis and characterization of hydrazone-based compounds for selective and sensitive detection of metal ions and explosive materials via fluorescence enhancement. For example, a study by Sanyog Sharma et al. (2019) developed a hydrazone-based compound that shows a highly selective and sensitive response toward Al(III) ions in aqueous media, which further allowed for the selective detection of picric acid, an explosive material, through fluorescence quenching. This compound demonstrates potential for developing molecular logic gates due to its reversible behavior toward Al(III) and picric acid (Sharma et al., 2019).
Catalysis
In catalysis, bis(2-hydroxybenzylidene)isophthalohydrazide derivatives have been employed in the synthesis of copper (II) complexes to facilitate the oxidation of alkanes and alcohols under mild conditions. A study by Manas Sutradhar et al. (2018) highlights the significant catalytic activity of these complexes toward solvent-free microwave-assisted oxidation of alcohols and peroxidative oxidation of alkanes, leading to high product yields with excellent selectivity (Sutradhar et al., 2018).
Antimicrobial and Anticancer Applications
Further research includes the development of metal complexes with hydrazone ligands for antimicrobial and anticancer applications. For instance, copper(II), iron(II), and zinc(II) complexes of carbono- and thiocarbonohydrazone ligands were evaluated for their in vitro antimicrobial activities against a range of bacteria, yeasts, and molds. These studies found that bis(thiocarbonohydrazones) exhibited strong antimicrobial properties, with some compounds showing minimum inhibitory concentrations as low as 0.7 micrograms per milliliter against Bacillus subtilis, indicating their potential as antimicrobial agents (Bacchi et al., 1999).
Additionally, bis(4-fluorobenzyl)trisulfide, a related compound, has been investigated for its antitumor properties. This compound demonstrated potent anticancer activity against a broad spectrum of tumor cell lines and disrupted microtubule dynamics at nanomolar concentrations. It also showed significant tumor growth inhibition in various cancer xenograft models, suggesting its potential as a novel antimicrotubule agent for cancer therapy (Xu et al., 2009).
特性
IUPAC Name |
1,3-bis[(E)-(2-fluorophenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4S/c16-13-7-3-1-5-11(13)9-18-20-15(22)21-19-10-12-6-2-4-8-14(12)17/h1-10H,(H2,20,21,22)/b18-9+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGRLAPVBQXGH-VNIJRHKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N/N=C/C2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5569054.png)


![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)
![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5569085.png)

![N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide](/img/structure/B5569091.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5569104.png)